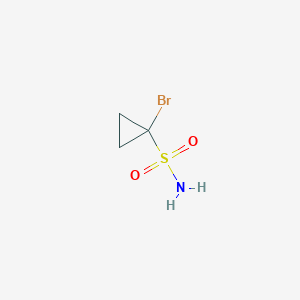

Cyclopropanesulfonamide, 1-bromo- (9CI)

Description

Significance of Cyclopropane (B1198618) Scaffolds in Modern Synthetic Chemistry

The cyclopropane ring is a highly valued structural unit in modern drug design and has appeared frequently in drugs approved by the U.S. Food and Drug Administration (FDA). acs.org Over the last decade, 18 new chemical entities containing a cyclopropyl (B3062369) group received FDA approval. scientificupdate.com Its prevalence stems from the unique set of physicochemical properties it confers upon a molecule. acs.org The three carbon atoms of the ring are coplanar, creating a rigid structure that can conformationally constrain pendant functional groups, which can lead to more favorable and specific binding to biological targets. acs.orgiris-biotech.de

The strained nature of the cyclopropane ring, with its 60° bond angles, results in C-C bonds that have enhanced p-character, making them somewhat resemble a C=C double bond in reactivity. rsc.org This unique electronic nature and the inherent rigidity of the scaffold are leveraged by medicinal chemists for a variety of strategic advantages. acs.orgiris-biotech.de These benefits can include enhanced metabolic stability, as the ring is often resistant to common metabolic pathways like oxidation compared to linear alkyl chains. iris-biotech.de Furthermore, incorporating a cyclopropane moiety can increase a drug's potency, improve its solubility, and reduce off-target effects. acs.orgpsu.edu

Table 1: Advantages of Incorporating Cyclopropane Scaffolds in Drug Molecules

| Advantage | Description | Source(s) |

|---|---|---|

| Enhanced Potency | The rigid structure can lock a molecule into its bioactive conformation, improving binding affinity to its target. | acs.orgiris-biotech.de |

| Metabolic Stability | The cyclopropyl group is often more resistant to metabolic degradation (e.g., by CYP450 enzymes) than other alkyl groups. | iris-biotech.de |

| Conformational Rigidity | Restricts the spatial arrangement of functional groups, which is crucial for studying structure-activity relationships and improving target specificity. | acs.orgiris-biotech.de |

| Improved Physicochemical Properties | Can be used to modulate properties like lipophilicity and pKa to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. | acs.orgiris-biotech.de |

| Novel Three-Dimensionality | Provides inherent 3D structure, which is increasingly sought after in drug discovery to explore new chemical space. | nih.gov |

| Bioisosteric Replacement | Can serve as a stable replacement for other functional groups, such as double bonds or gem-dimethyl groups. | scientificupdate.com |

Role of Halogenated Cyclopropanes as Reactive Intermediates and Synthons

Halogenated cyclopropanes are valuable and highly reactive building blocks, or synthons, in organic synthesis. The presence of a halogen, such as bromine, on the strained cyclopropane ring creates a versatile intermediate for further chemical transformations. One of the most common methods for their synthesis involves the reaction of an alkene with a carbene or a carbenoid reagent. libretexts.org For instance, the reaction of an alkene with bromoform (B151600) (CHBr₃) in the presence of a strong base can generate a dibromocarbene intermediate, which then adds across the double bond to form a dibromocyclopropane. rsc.org A related and widely used method is the Simmons-Smith reaction, which typically uses diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid that stereospecifically converts an alkene to a cyclopropane. wikipedia.orgresearchgate.net

The reactivity of halogenated cyclopropanes is a key aspect of their utility. The halogen atom can serve as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of other functional groups. In some biosynthetic pathways, halogenation is a "cryptic" step used to activate a molecule for subsequent cyclopropane ring formation, after which the halogen is eliminated. nih.gov This natural strategy highlights the role of halogens in facilitating the construction of these strained rings. nih.gov

Table 2: Common Synthetic Routes to Halogenated Cyclopropanes

| Reaction Method | Reagents | Description | Source(s) |

|---|---|---|---|

| Carbene Addition | Haloform (e.g., CHBr₃, CHCl₃), strong base (e.g., t-BuOK) | A strong base deprotonates the haloform to generate a trihalomethyl anion, which eliminates a halide to form a dihalocarbene. This highly reactive species adds to an alkene. | rsc.org |

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | Forms an organozinc carbenoid (iodomethylzinc iodide) that reacts with alkenes to form cyclopropanes. It is known for its functional group tolerance and stereospecificity. | wikipedia.orgresearchgate.net |

| Diazo Compound Addition | Diazoalkane, transition metal catalyst (e.g., copper, rhodium) | A transition metal catalyst reacts with a diazo compound to generate a metal carbene, which then transfers the carbene to an alkene. | wikipedia.org |

| Intramolecular Cyclization | 1,3-dihalides | Treatment of a 1,3-dihalopropane with a metal (e.g., Wurtz coupling with sodium or zinc) can form a cyclopropane ring through intramolecular cyclization. | wikipedia.org |

Overview of Research Trajectories for Complex Organosulfur and Brominated Compounds

The fields of organosulfur and organobromine chemistry are rich with applications in medicine and materials. The pursuit of molecules that combine features from both areas, such as Cyclopropanesulfonamide, 1-bromo-, reflects a broader trend toward creating structurally complex and functionally diverse compounds.

Organosulfur Compounds: Sulfonamides are a cornerstone of medicinal chemistry and are found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. researchgate.net Research continues to focus on developing novel synthetic methods for creating sulfonamides and other organosulfur compounds. researchgate.net Recent trends include the desulfurative functionalization of organosulfur compounds, where C-S bonds are strategically cleaved to form new carbon-carbon or carbon-heteroatom bonds. nih.gov Many organosulfur compounds derived from natural sources, such as those in garlic, are also studied for their potential health benefits, including anti-inflammatory properties. nih.govfrontiersin.org

Brominated Compounds: The introduction of bromine into a molecule is a well-established strategy in drug design. ump.edu.pl Bromine can increase a compound's therapeutic activity and favorably influence its metabolic profile. ump.edu.pl It can act as a bulky substituent to probe steric requirements in a binding pocket, or it can participate in "halogen bonding," a type of non-covalent interaction that can enhance drug-target binding affinity. ump.edu.pl Brominated compounds are also critical intermediates in organic synthesis, where the bromine atom serves as a handle for further reactions, such as in the synthesis of psychoactive substances like Bromo-DragonFLY. acs.orgnih.gov Bromine and its compounds are also used as catalysts and reagents in the manufacturing of numerous pharmaceuticals. tethyschemical.combsef.com

The combination of a sulfonamide, a bromine atom, and a cyclopropane ring in a single small molecule like Cyclopropanesulfonamide, 1-bromo- creates a trifunctional scaffold with significant potential. This structure could serve as a versatile building block for creating libraries of complex molecules for biological screening, embodying several of the most powerful strategies currently employed in modern organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-bromocyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO2S/c4-3(1-2-3)8(5,6)7/h1-2H2,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHICZHBSNHXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopropanesulfonamide, 1 Bromo 9ci

Strategies for the Construction of the Cyclopropane (B1198618) Ring System

The formation of the three-membered cyclopropane ring is a cornerstone of the synthesis of Cyclopropanesulfonamide, 1-bromo- (9CI). This process can be approached through various methodologies, including cyclopropanation reactions to form more complex derivatives and intramolecular cyclization.

Cyclopropanation Reactions for Spirocyclic and Bicyclic Derivatives

Cyclopropanation reactions are fundamental to organic chemistry and offer a direct route to the cyclopropane motif. These reactions often involve the addition of a carbene or carbenoid to an alkene. In the context of producing spirocyclic and bicyclic derivatives of cyclopropanesulfonamide, these methods are of particular interest.

Spirocyclic systems, where the cyclopropane ring is attached to another ring system by a single shared carbon atom, can be synthesized through a tandem cyclization-cyclopropanation reaction. For instance, oxoallylsilanes can undergo such a reaction when treated with diiodomethane (B129776) and trimethylaluminum, leading to hydroxylated polycyclic systems featuring a spiro-cyclopropane moiety nih.gov. Another approach involves the 1,3-dipolar cycloaddition of diazoalkanes to exocyclic double bonds, followed by photolysis to extrude nitrogen and form the spiro-cyclopropane ring nih.gov.

Bicyclic derivatives, where the cyclopropane ring shares two carbon atoms with another ring, can also be accessed through various synthetic routes. Photochemical rearrangements, such as the oxa-di-π-methane rearrangement of bicyclo[3.2.1]octanoid scaffolds, can yield multifunctional donor-acceptor cyclopropanes nih.gov. Additionally, the use of in situ generated vinylsulfonium salts has been demonstrated in the synthesis of bicyclic cyclopropane-fused heterocycles researchgate.net. A palladium-catalyzed carbonylative ring-opening of cyclopropanol has been developed to synthesize bicyclic lactones, showcasing another advanced strategy for constructing fused ring systems containing a cyclopropane researchgate.net.

Table 1: Selected Cyclopropanation Reactions for Spirocyclic and Bicyclic Systems

| Reaction Type | Reagents | Product Type | Reference |

| Tandem Cyclization-Cyclopropanation | Oxoallylsilanes, CH₂I₂/Me₃Al | Spiro-cyclopropanes | nih.gov |

| 1,3-Dipolar Cycloaddition/Photolysis | Diazoalkanes, Alkenes | Spiro-cyclopropanes | nih.gov |

| Oxa-di-π-methane Rearrangement | Bicyclo[3.2.1]octanoids, UV light | Bicyclic Cyclopropanes | nih.gov |

| Vinylsulfonium Salt Cyclization | In situ generated vinylsulfonium salt | Bicyclic Cyclopropane-fused Heterocycles | researchgate.net |

| Carbonylative Cyclopropanol Ring-Opening | Hydroxycyclopropanols, Palladium catalyst, CO | Bicyclic Lactones | researchgate.net |

Intramolecular Cyclization Approaches

Intramolecular cyclization presents an alternative and powerful strategy for forming the cyclopropane ring. This method relies on a precursor molecule containing a suitable leaving group, where a nucleophilic carbon displaces the leaving group to form the three-membered ring. A classic example is the treatment of a 1,3-dihalopropane with a strong base to generate a carbanion that subsequently cyclizes wikipedia.org. This approach is fundamental to the Favorskii rearrangement and was utilized in the first synthesis of cyclopropane.

More contemporary methods have refined this approach. For instance, an efficient synthesis of 1-bromo-1-cyanocyclopropane has been developed starting from γ-butyrolactone, which proceeds through a key cyclization step researchgate.net. Lewis acid-promoted annulation of oxotriphenylhexanoates to form five-membered rings demonstrates the utility of reagents like boron tribromide in facilitating intramolecular cyclization, a principle that can be adapted for the formation of three-membered rings under specific conditions researchgate.net. Furthermore, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been employed to synthesize thiadiazine 1-oxides, highlighting the versatility of cyclization reactions in creating diverse heterocyclic structures nih.gov.

Introduction and Functionalization of the Bromo Moiety

The presence of a bromine atom at a specific position on the cyclopropane ring is a defining feature of Cyclopropanesulfonamide, 1-bromo- (9CI). This can be achieved either by direct bromination of a pre-formed cyclopropane ring or by incorporating the bromine atom into a precursor that is subsequently cyclized.

Direct Bromination Methodologies

Bromine Incorporation via Precursor Functionalization

A more controlled and widely applicable method involves the use of a precursor that already contains the bromine atom. This precursor is then subjected to a cyclization reaction to form the 1-bromo-cyclopropane ring system. A notable example is the synthesis of 1-bromo-1-cyanocyclopropane from γ-butyrolactone, which involves a bromination step prior to the cyclization reaction researchgate.net. This strategy ensures the precise placement of the bromine atom on the cyclopropane ring. This approach is advantageous as it avoids the potential for ring-opening or rearrangement that can occur during the direct bromination of a pre-existing cyclopropane.

Formation and Derivatization of the Sulfonamide Group

The final key structural component of Cyclopropanesulfonamide, 1-bromo- (9CI) is the sulfonamide functional group. This group is typically introduced by reacting a sulfonyl chloride with an amine or by derivatizing a pre-existing sulfonamide.

The synthesis of sulfonamides is a well-established transformation in organic chemistry. For instance, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides involves the reaction of 5-bromothiophene-2-sulfonamide with various alkyl bromides using a base such as lithium hydride nih.gov. This demonstrates a common method for the N-alkylation of sulfonamides.

In the context of Cyclopropanesulfonamide, 1-bromo- (9CI), a plausible synthetic route would involve the preparation of 1-bromocyclopropanesulfonyl chloride. This intermediate could then be reacted with ammonia or a primary or secondary amine to furnish the desired sulfonamide. The formation of the sulfonyl chloride itself could be achieved from a corresponding sulfonic acid or by oxidative chlorination of a suitable sulfur-containing precursor.

Sulfonylation Reactions for Primary and Secondary Sulfonamides

The introduction of the sulfonamide functional group is a critical step in the synthesis of the target molecule. Traditional methods for the preparation of primary sulfonamides typically involve the reaction of a sulfonyl chloride with ammonia. However, the synthesis of the requisite 1-bromo-cyclopropanesulfonyl chloride precursor can be challenging due to the lability of the brominated cyclopropane ring under harsh chlorosulfonation conditions.

Modern synthetic methods offer milder alternatives for the synthesis of primary sulfonamides, which could be applicable to a pre-formed 1-bromo-cyclopropane precursor. One such approach involves the use of sulfinylamine reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine, which can react with organometallic reagents. Another strategy is the reaction of sulfinate salts with an electrophilic nitrogen source, though the potential for explosive byproducts with reagents like O-mesitylenesulfonylhydroxylamine (MSH) requires careful consideration acs.org.

The choice of sulfonylation strategy is highly dependent on the stability of the 1-bromo-cyclopropyl intermediate. The table below summarizes potential sulfonylation precursors and reagents.

| Precursor | Reagent | Product | Remarks |

| 1-bromo-cyclopropyl Grignard | SO2, then NH2Cl | 1-bromo-cyclopropanesulfonamide | Requires careful control of reaction conditions. |

| 1-bromo-cyclopropanesulfinate | NH2Cl | 1-bromo-cyclopropanesulfonamide | Milder alternative to sulfonyl chlorides. |

| 1-bromo-cyclopropanesulfonyl chloride | NH3 | 1-bromo-cyclopropanesulfonamide | Precursor synthesis may be challenging. |

Sequential Synthesis of Sulfonamide-Bearing Cyclopropane Rings

Given the potential challenges in functionalizing a pre-existing 1-bromo-cyclopropane ring, a sequential approach where the cyclopropane ring is formed with the sulfonamide or a precursor group already in place, followed by bromination, is a viable alternative.

A plausible synthetic sequence could commence with the cyclopropanation of an appropriate alkene substrate already bearing a protected sulfonamide or a functional group that can be readily converted to a sulfonamide. For instance, the Simmons-Smith cyclopropanation of a vinylsulfonamide derivative could yield the corresponding cyclopropylsulfonamide. Subsequent bromination at the C1-position would then furnish the target compound.

Alternatively, a route analogous to the synthesis of 1-bromo-1-cyanocyclopropane could be envisioned researchgate.net. This would involve the cyclization of a γ-brominated linear precursor containing a sulfonamide moiety or a precursor thereof. The final step would be the introduction of the bromine atom at the C1 position of the cyclopropane ring. The choice of brominating agent would be crucial to avoid ring-opening or other side reactions.

Catalytic Approaches in Cyclopropanesulfonamide Synthesis

Modern catalytic methods offer efficient and selective routes for the construction of functionalized cyclopropane rings. These approaches can provide access to complex cyclopropane derivatives with high levels of stereocontrol and functional group tolerance, which are highly relevant for the synthesis of Cyclopropanesulfonamide, 1-bromo- (9CI).

Transition-Metal Catalysis for Cyclopropanation and Cross-Coupling

Transition-metal catalysis provides a powerful toolkit for the synthesis of cyclopropanes. Cobalt- and palladium-catalyzed reactions have been effectively used for cyclopropanation and cross-coupling reactions to introduce various functionalities onto a cyclopropane ring organic-chemistry.orgnih.gov.

For the synthesis of the target molecule, a transition-metal-catalyzed cyclopropanation of an alkene with a diazo compound bearing a sulfonamide group could be a key step. The choice of catalyst and ligand would be critical in controlling the stereoselectivity of the reaction. Following the formation of the cyclopropylsulfonamide, a regioselective bromination would be required.

Alternatively, a cross-coupling strategy could be employed. For example, a pre-formed 1,1-dibromo-cyclopropane could undergo a mono-coupling reaction with a sulfonamide-containing nucleophile, catalyzed by a transition metal complex. The table below presents some transition-metal catalyzed reactions applicable to cyclopropane synthesis.

| Reaction Type | Catalyst | Substrates | Product Feature |

| Cyclopropanation | Rh(II) or Cu(I) complexes | Alkene, Diazo-sulfonamide | Forms cyclopropane ring with sulfonamide group. |

| Suzuki-Miyaura Coupling | Pd complexes | Aryl halide, Cyclopropylboronic ester | Forms aryl-substituted cyclopropanes. |

| Negishi Coupling | Pd complexes | Aryl bromide, Cyclopropyl (B3062369) Grignard | Installs aryl rings on the cyclopropane. nih.gov |

Organocatalytic Methods in Stereoselective Cyclopropane Formation

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including cyclopropanes. Chiral secondary amines are often employed as catalysts in these transformations. These methods often proceed through enamine or iminium ion intermediates, allowing for high levels of stereocontrol in the formation of the cyclopropane ring nih.govresearchgate.net.

In the context of Cyclopropanesulfonamide, 1-bromo- (9CI), an organocatalytic Michael-initiated ring closure (MIRC) reaction could be a potential route to a stereochemically defined cyclopropane precursor. This would involve the reaction of a Michael acceptor bearing a sulfonamide group with a nucleophile, catalyzed by a chiral organocatalyst. Subsequent functional group manipulation would then lead to the target compound. The development of stereoselective methods is particularly important for the synthesis of potentially chiral molecules like the target sulfonamide.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly becoming a crucial aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. mdpi.compandawainstitute.com For the synthesis of Cyclopropanesulfonamide, 1-bromo- (9CI), several green chemistry strategies can be considered.

The use of mechanochemistry, or solvent-free reactions, presents a significant opportunity to reduce waste and energy consumption. rsc.orgresearchgate.net For instance, a solid-state synthesis of the sulfonamide could be explored. Biocatalysis, employing enzymes to carry out specific chemical transformations, offers another avenue for developing a more sustainable synthesis. Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and harsh reagents.

Furthermore, designing the synthetic route to be atom-economical, where the majority of the atoms from the starting materials are incorporated into the final product, is a core principle of green chemistry. The use of catalytic methods, as discussed in the previous sections, inherently aligns with this principle by reducing the need for stoichiometric reagents. The choice of solvents is also critical; replacing hazardous solvents with greener alternatives like water or ionic liquids can significantly improve the environmental profile of the synthesis. researchgate.net

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Designing atom-economical routes. |

| Safer Solvents and Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions. researchgate.net |

| Design for Energy Efficiency | Employing mechanochemistry or reactions at ambient temperature. rsc.orgresearchgate.net |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Catalysis | Utilizing organocatalysts or transition-metal catalysts. |

Chemical Reactivity and Transformation of Cyclopropanesulfonamide, 1 Bromo 9ci

Nucleophilic Substitution Reactions Involving the Bromine Atom

The carbon-bromine bond at the C1 position of the cyclopropane (B1198618) ring is a primary site for nucleophilic substitution. However, the reactivity and mechanistic pathways are significantly different from those of typical alkyl halides due to the unique geometry and electronic properties of the cyclopropyl (B3062369) system.

Nucleophilic substitution reactions on cyclopropyl halides rarely proceed through classical SN1 or SN2 mechanisms due to inherent structural and electronic constraints.

SN2 Pathway: The bimolecular SN2 pathway is strongly disfavored. An SN2 reaction requires the nucleophile to approach the electrophilic carbon from the backside, opposite to the leaving group. This leads to a trigonal bipyramidal transition state with bond angles of approximately 120°. For a cyclopropyl system, the internal C-C-C bond angles are rigidly fixed at 60°. Forcing the reaction center into a 120° geometry within the transition state would introduce an insurmountable amount of angle strain, making the transition state energetically inaccessible stackexchange.comstudy.com. Furthermore, the adjacent methylene groups of the ring create significant steric hindrance, blocking the nucleophile's trajectory for backside attack libretexts.org.

SN1 Pathway: The unimolecular SN1 pathway is also highly unfavorable. This mechanism involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate byjus.commasterorganicchemistry.com. The resulting cyclopropyl cation is exceptionally unstable. The ideal geometry for a carbocation is sp-hybridized and linear, or at least sp2-hybridized and trigonal planar, to allow for maximum charge delocalization. The rigid, strained framework of the cyclopropane ring prevents the formation of a stable, planar carbocation, rendering the SN1 pathway energetically prohibitive under normal conditions youtube.comlibretexts.org.

Despite the inertness of the C-Br bond to classical SN1/SN2 reactions, it can be effectively functionalized through transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful means to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. While specific examples with 1-bromo-cyclopropanesulfonamide are not extensively documented, the general applicability of Suzuki coupling to vinyl and aryl bromides suggests its potential utility wikipedia.org. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. The reactivity order for halides in Suzuki couplings is generally I > Br > Cl.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov. The C(sp²)-Br bond of the 1-bromo-cyclopropyl system can serve as the electrophilic partner. The reaction is valuable for constructing arylalkyne and enyne moieties. Recent developments have even demonstrated the synthesis of sulfonamide-based ynamides using Sonogashira coupling in aqueous media, highlighting the compatibility of the sulfonamide group with these reaction conditions organic-chemistry.org.

Below is a table summarizing representative conditions for Sonogashira couplings, which could be adapted for substrates like 1-bromo-cyclopropanesulfonamide.

| Catalyst System | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Room Temp. | youtube.com |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cesium Carbonate | DMI (bio-derived) | Room Temp. | organic-chemistry.org |

| Pd-NHC / Cu-NHC | Amine Base | N/A | N/A | organic-chemistry.org |

Electrophilic Reactivity of the Cyclopropane Ring

The cyclopropane ring itself can act as an electrophile, particularly when activated by electron-withdrawing groups. The sulfonamide moiety in 1-bromo-cyclopropanesulfonamide serves as a potent electron-accepting group. This electronic feature polarizes the adjacent C-C bonds of the cyclopropane ring, making them susceptible to nucleophilic attack and subsequent ring-opening nih.govnih.govresearchgate.net.

Such systems are often referred to as "donor-acceptor" (D-A) cyclopropanes, although in this specific case, the bromine atom is not a strong donor. Nevertheless, the principle of activation by the acceptor group holds. The presence of the sulfonamide group significantly lowers the energy barrier for the ring to open, a process driven by the release of inherent ring strain (over 100 kJ mol⁻¹) nih.govresearchgate.net.

The reaction typically proceeds via nucleophilic attack on one of the carbons adjacent to the sulfonamide-bearing carbon, leading to the cleavage of the distal C-C bond. This reactivity has been harnessed in various synthetic applications, including Lewis acid-catalyzed 1,3-aminothiolation using sulfenamides as nucleophiles acs.org and Brønsted acid-catalyzed ring-opening with a wide range of nucleophiles like arenes, indoles, azides, and alcohols acs.org.

Rearrangement Reactions of Cyclopropanesulfonamide Derivatives

Rearrangement reactions provide pathways to structurally diverse molecules, often involving changes in the carbon skeleton wiley-vch.debdu.ac.inmasterorganicchemistry.com. While specific rearrangement studies on 1-bromo-cyclopropanesulfonamide are not prominent, analogous systems suggest potential pathways.

A notable reaction in related structures is the Favorskii rearrangement , which occurs in α-halo ketones upon treatment with a base wikipedia.orgnrochemistry.compurechemistry.org. The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile mychemblog.commsu.edu. If a derivative of 1-bromo-cyclopropanesulfonamide were to contain a ketone alpha to the sulfonamide, a similar base-induced rearrangement could be envisioned, potentially leading to a ring-contracted product. The general Favorskii rearrangement transforms cyclic α-halo ketones into ring-contracted carboxylic acid derivatives wikipedia.org. For acyclic α-halo ketones, it leads to rearranged carboxylic acids or their derivatives ddugu.ac.in.

Radical Reactions Involving the Cyclopropane Ring or Bromine Moiety

The C-Br bond and the strained cyclopropane ring are both susceptible to radical-mediated transformations.

Reactions at the C-Br Bond: Homolytic cleavage of the carbon-bromine bond can generate a cyclopropyl radical. This can be initiated photochemically or with a radical initiator. Once formed, this radical can participate in various propagation steps, such as hydrogen atom abstraction or addition to an unsaturated system.

Ring-Opening Reactions: The cyclopropane ring can undergo ring-opening when attacked by a radical species. For instance, photolytically generated bromine atoms have been shown to react with 1,2-diarylcyclopropanes to yield 1,3-dibromo-1,3-diarylpropanes as the major ring-opened product nps.edu. Similarly, bromine radicals can mediate the ring-opening of alkylidenecyclopropanes beilstein-journals.org. More recent studies have demonstrated that boron tribromide (BBr₃) in the presence of oxygen can act as a bromide radical (Br•) donor, facilitating the anti-Markovnikov hydrobromination of cyclopropanes rsc.org. This indicates that the cyclopropane ring in 1-bromo-cyclopropanesulfonamide could be susceptible to attack by external radicals, leading to functionalized, ring-opened products.

Functional Group Interconversions on the Sulfonamide Moiety

The primary sulfonamide group (-SO₂NH₂) is generally considered chemically and metabolically stable researchgate.net. However, it is not inert and can be subjected to various functional group interconversions, which is an area of growing interest for late-stage functionalization in drug discovery.

Hydrolysis: The S-N bond of a sulfonamide is resistant to hydrolysis under typical environmental conditions nih.govresearchgate.net. However, cleavage can be achieved under more forcing acidic conditions or with specific catalysts. For instance, ceria nanostructures have been shown to catalyze the hydrolytic cleavage of various sulfonamide antibiotics under ambient conditions acs.org. The hydrolysis of strained cyclic sulfonamides (β-sultams) is significantly faster than that of their acyclic counterparts researchgate.net.

N-Functionalization: The hydrogen atoms on the sulfonamide nitrogen are weakly acidic and can be removed by a base, allowing for N-alkylation or N-arylation. This provides a straightforward method for derivatization.

Conversion to Other Functional Groups: Recent methodologies have focused on using the primary sulfonamide as a versatile synthetic handle.

Reductive Deamination: A method has been developed for the mild, reductive deamination of primary sulfonamides to sulfinate intermediates. These sulfinates can then be trapped in-situ with a range of electrophiles to form sulfones and other S(VI) functional groups chemrxiv.orgchemrxiv.org.

Radical Generation: Primary sulfonamides can be converted into N-sulfonylimines, which under metal-free photocatalytic conditions, can act as precursors to sulfonyl radicals. These radicals can then be used in additions to alkenes, providing a novel way to functionalize the sulfonamide moiety nih.gov.

The table below outlines some potential transformations of the primary sulfonamide group.

| Transformation | Reagents/Conditions | Product Type | Reference |

| Hydrolysis | Strong Acid / Heat or Ceria Nanocatalyst | Sulfonic Acid / Amine | acs.orgresearchgate.net |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide | Secondary Sulfonamide | N/A |

| Conversion to Sulfinate | NHC-catalysis, Reductive Deamination | Sulfinate Salt | chemrxiv.orgnih.gov |

| Conversion to Sulfonyl Radical | N-Sulfonylimine formation, Photocatalyst | Sulfonyl Radical Adducts | nih.gov |

Stereochemical Considerations in Cyclopropanesulfonamide, 1 Bromo 9ci Chemistry

Chiral Cyclopropane (B1198618) Ring Systems

Chiral cyclopropane rings are recognized as important pharmacophores—structural motifs responsible for a molecule's biological activity. nih.govacs.org Their rigid structure reduces the number of accessible conformations, which can lead to more selective binding to biological targets such as enzymes and receptors. In Cyclopropanesulfonamide, 1-bromo- (9CI), the carbon atom C1, which is bonded to four different substituents (a bromine atom, a sulfonamide group, and the C2 and C3 atoms of the ring), constitutes a chiral center. Consequently, the molecule can exist as a pair of enantiomers, (R)-1-bromo-cyclopropanesulfonamide and (S)-1-bromo-cyclopropanesulfonamide.

The unique electronic and steric properties of the cyclopropane ring, stemming from its significant angle and torsional strain, make it a valuable component in drug design. researchgate.netmaricopa.edu The introduction of chirality into such a system provides a three-dimensional scaffold that can be crucial for achieving desired pharmacological profiles. The development of methods to synthesize enantiomerically pure cyclopropane derivatives is therefore a significant focus of modern organic chemistry. nih.govrsc.org

Diastereoselective Synthesis of Cyclopropanesulfonamide, 1-bromo- (9CI) and its Analogues

Diastereoselective synthesis refers to a reaction that favors the formation of one diastereomer over others. For analogues of Cyclopropanesulfonamide, 1-bromo- (9CI), diastereomers would arise if a second stereocenter is introduced into the molecule, for instance, by substitution on the sulfonamide nitrogen with a chiral moiety.

Modern synthetic methods offer powerful tools for controlling diastereoselectivity in the formation of cyclopropane rings. One such strategy involves the coupling of carbon pronucleophiles with unactivated alkenes, a reaction that can proceed with high diastereoselectivity. researchgate.netdocumentsdelivered.comnih.gov For example, protocols using dicationic adducts derived from the electrolysis of thianthrene (B1682798) in the presence of an alkene have been shown to produce substituted cyclopropanes with high diastereomeric ratios (d.r.). nih.gov Another approach utilizes lanthanide amide catalysts for the one-pot reaction of α-ketoesters, dialkyl phosphites, and activated alkenes to yield α-dicarbonyl cyclopropanes with the two adjacent carbonyl groups in a cis-configuration. nih.gov

These methodologies could be adapted to synthesize analogues of 1-bromo-cyclopropanesulfonamide. By selecting appropriate chiral auxiliaries or reaction conditions, chemists can direct the stereochemical outcome of the cyclopropanation step to favor a specific diastereomer.

| Alkene Precursor | Pronucleophile/Reagent | Catalyst/Method | Potential Analogue Structure | Reported Diastereomeric Ratio (d.r.) for Similar Systems |

|---|---|---|---|---|

| N-allyl-N-((R)-1-phenylethyl)amine | Dibromomethanesulfonamide | Thianthrene-mediated electrolysis | (1R,1'R) and (1S,1'R) diastereomers | >20:1 researchgate.net |

| Styrene | N-((R)-1-phenylethyl)sulfamoyl)methylphosphonate | Lanthanide Amide Catalysis | (1R,1'R) and (1S,1'R) diastereomers | High cis-selectivity nih.gov |

| Cyclic Enone | Chiral Sulfur Ylide | Catalyst-free | Spirocyclic analogue | >99:1 mdpi.com |

Enantioselective Synthesis and Resolution Methods

Accessing enantiomerically pure forms of Cyclopropanesulfonamide, 1-bromo- (9CI) is critical for evaluating its properties. This can be achieved either through enantioselective synthesis, which creates a specific enantiomer directly, or through chiral resolution, which separates a racemic mixture into its constituent enantiomers. wikipedia.org

Enantioselective Synthesis: Strategies for the direct, asymmetric synthesis of chiral cyclopropanes have advanced significantly.

Biocatalysis : Engineered enzymes, such as variants of sperm whale myoglobin, can catalyze olefin cyclopropanation with high diastereo- and enantioselectivity. nih.govacs.org This chemoenzymatic approach offers a green and highly selective route to optically active cyclopropane scaffolds.

Organocatalysis : Small organic molecules can also serve as powerful catalysts. For instance, prolinol and its derivatives are effective catalysts for enantioselective Michael Initiated Ring Closure (MIRC) reactions, which can generate chiral cyclopropanes with high yields and enantioselectivity. rsc.org

Metal Catalysis : Transition metal complexes with chiral ligands are widely used for asymmetric cyclopropanation reactions, although they often require expensive and toxic metals like rhodium or ruthenium. nih.gov

Resolution Methods: When a racemic mixture is produced, it must be separated to isolate the individual enantiomers.

Diastereomeric Salt Formation : This classical method involves reacting the racemic sulfonamide (which is acidic) with a chiral base to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.

Chiral Chromatography : This is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. nih.govresearchgate.net Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net Cocrystallization with a chiral coformer is another emerging resolution technique. rsc.org

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different solubilities, allowing separation by crystallization. wikipedia.org | Scalable, well-established technique. | Laborious, depends on successful crystallization, theoretical max yield is 50% per enantiomer without a racemization step. wikipedia.org |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. mdpi.comresearchgate.net | High separation efficiency, applicable to a wide range of compounds, can be used for both analysis and preparation. nih.gov | Can be expensive, especially for large-scale separations; requires method development. |

Conformational Analysis of Cyclopropanesulfonamide Structures

The conformation of a molecule describes the spatial arrangement of its atoms. Due to the rigid nature of the three-membered ring, cyclopropane itself has a fixed, planar conformation. chemistrysteps.com The primary sources of strain are angle strain, from the 60° C-C-C bond angles deviating significantly from the ideal 109.5°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. maricopa.edu

For a substituted cyclopropane like Cyclopropanesulfonamide, 1-bromo- (9CI), conformational analysis focuses on the orientation of the substituent groups relative to the ring. The sulfonamide (-SO₂NH₂) and bromo (-Br) groups attached to C1 will adopt conformations that minimize steric and electronic repulsions. The rotation around the C-S bond will be a key conformational variable.

Modern computational and spectroscopic methods are used to determine the preferred conformations of such molecules.

Computational Modeling : Energy minimization calculations can predict the lowest-energy conformations of the molecule, providing insight into the preferred spatial arrangement of the sulfonamide and bromo groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced techniques like the two-dimensional nuclear Overhauser effect (2D-NOE) can be used to measure through-space distances between protons. nih.govnih.gov These distances can then be compared with those from computed low-energy structures to determine the predominant conformation in solution.

Understanding the conformational preferences of Cyclopropanesulfonamide, 1-bromo- (9CI) and its analogues is essential for rationalizing their chemical reactivity and potential biological activity.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 1-bromo-1-cyclopropanesulfonamide, the protons on the cyclopropane (B1198618) ring are expected to exhibit complex splitting patterns due to their rigid arrangement and the presence of a chiral center at C1. The two protons on C2 and the two protons on C3 are diastereotopic, meaning each of the four protons is chemically non-equivalent and should, in principle, give rise to a separate signal.

The protons on the carbon atoms adjacent to the carbon bearing the bromine and sulfonamide groups (C2 and C3) would appear as complex multiplets. The protons of the sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet, although its chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature. The bromine atom and the sulfonamide group are strongly electron-withdrawing, which would deshield the adjacent cyclopropyl (B3062369) protons, causing them to resonate at a lower field compared to an unsubstituted cyclopropane.

Table 1: Expected ¹H NMR Data for Cyclopropanesulfonamide, 1-bromo- (9CI)

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H on C2/C3 | 1.5 - 3.0 | Multiplet (m) | Complex geminal and vicinal couplings |

Note: The chemical shifts are estimated ranges and would require experimental verification.

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms of the cyclopropane ring.

The carbon atom directly bonded to the bromine atom (C1) would be significantly shifted downfield due to the deshielding effect of the halogen. The other two cyclopropane carbons (C2 and C3) would appear at higher field, in the typical range for cyclopropyl carbons, but would still be influenced by the electron-withdrawing sulfonamide group attached to C1.

Table 2: Expected ¹³C NMR Data for Cyclopropanesulfonamide, 1-bromo- (9CI)

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 | 35 - 50 | Carbon attached to Bromine and Sulfonamide group. Expected to be the most downfield signal. |

Note: These are theoretical predictions based on known substituent effects.

To definitively assign the complex ¹H and ¹³C NMR signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show correlations between the geminal and vicinal protons on the cyclopropane ring, helping to trace the connectivity within the three-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This would allow for the unambiguous assignment of the ¹H signals for the C2 and C3 protons to their corresponding carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. For a single enantiomer of this chiral molecule, NOESY could provide information about the relative stereochemistry of the protons on the cyclopropane ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For Cyclopropanesulfonamide, 1-bromo- (9CI), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₃H₅BrNOS₂).

A key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in the molecular ion peak appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom.

Common fragmentation pathways would likely involve the cleavage of the C-Br bond or the C-S bond, as these are weaker than the C-C bonds of the cyclopropane ring.

Table 3: Predicted Mass Spectrometry Fragments for Cyclopropanesulfonamide, 1-bromo- (9CI)

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 200/202 | [C₃H₅BrNOS]⁺ | Molecular ion (M⁺) peak, showing the characteristic bromine isotope pattern. |

| 121 | [C₃H₅NOS]⁺ | Loss of Br radical. |

Note: The m/z values are based on the most abundant isotopes and are theoretical.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of Cyclopropanesulfonamide, 1-bromo- (9CI) could be grown, X-ray diffraction analysis would provide unequivocal proof of its molecular structure.

This technique would yield precise bond lengths, bond angles, and torsional angles. Crucially, as the molecule possesses a chiral center at C1, analysis of a crystal of a single enantiomer using anomalous dispersion would allow for the determination of its absolute stereochemistry (i.e., whether it is the R or S enantiomer). This is the gold standard for assigning absolute configuration.

Chiral Chromatography (HPLC, SFC, GC) for Enantiomeric and Diastereomeric Purity Assessment

The C1 carbon of Cyclopropanesulfonamide, 1-bromo- (9CI) is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and assessing the enantiomeric purity of a sample. nih.gov

The separation is achieved by using a chiral stationary phase (CSP) in a High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC) system. nih.gov The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and thus be separated. nih.govnih.gov The detector response for each eluting enantiomer can be integrated to determine their relative amounts, allowing for the calculation of the enantiomeric excess (ee). The choice between HPLC, SFC, or GC would depend on the compound's volatility and thermal stability.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of "Cyclopropanesulfonamide, 1-bromo- (9CI)". By measuring the absorption of infrared radiation by the molecule, a spectrum is generated that reveals the presence of specific functional groups. The vibrational frequencies of the bonds within the molecule correspond to distinct absorption bands in the IR spectrum, providing a molecular "fingerprint". For 1-bromo-cyclopropanesulfonamide, IR spectroscopy is instrumental in identifying the key structural components: the cyclopropane ring, the sulfonamide group (-SO₂NH₂), and the carbon-bromine bond.

The analysis of the IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrational modes of each functional group.

Cyclopropane Ring Vibrations: The presence of the cyclopropane ring is typically confirmed by the C-H stretching vibrations of the CH₂ groups within the strained three-membered ring. These absorptions are generally found at wavenumbers higher than those for unstrained alkanes, often in the range of 3100-3000 cm⁻¹. s-a-s.org Additionally, characteristic deformation vibrations of the cyclopropyl ring are expected to appear in the fingerprint region of the spectrum, including a notable band for skeletal ring vibration between 1020 and 1000 cm⁻¹.

Sulfonamide Group Vibrations: The sulfonamide functional group (-SO₂NH₂) gives rise to several distinct and strong absorption bands. The two S=O bonds lead to strong asymmetric and symmetric stretching vibrations. The asymmetric stretching typically appears in the 1360-1310 cm⁻¹ region, while the symmetric stretching is observed at 1165-1135 cm⁻¹. orientjchem.org

The primary amine (-NH₂) portion of the sulfonamide group also has characteristic absorptions. Two distinct bands for N-H stretching are expected in the 3400-3250 cm⁻¹ range, corresponding to asymmetric and symmetric vibrations. orgchemboulder.com An N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹. orgchemboulder.com Furthermore, an out-of-plane N-H wagging can produce a broad, strong band in the 910-665 cm⁻¹ region. orgchemboulder.com The S-N stretching vibration is generally weaker and appears in the 924–906 cm⁻¹ range. researchgate.net

Carbon-Bromine Bond Vibration: The presence of the bromine atom attached to the cyclopropane ring is indicated by the C-Br stretching vibration. This absorption is found at lower wavenumbers, typically in the range of 690-515 cm⁻¹, due to the mass of the bromine atom. rsc.orgripublication.com

The compilation of these characteristic absorption bands allows for a comprehensive structural confirmation of 1-bromo-cyclopropanesulfonamide. The following table summarizes the predicted IR absorption data based on established group frequencies.

Predicted Infrared Absorption Data for Cyclopropanesulfonamide, 1-bromo- (9CI)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium - Strong |

| C-H (Cyclopropyl) | Stretch | 3100 - 3000 | Medium |

| N-H (Sulfonamide) | Bend (Scissoring) | 1650 - 1580 | Medium |

| S=O (Sulfonamide) | Asymmetric Stretch | 1360 - 1310 | Strong |

| S=O (Sulfonamide) | Symmetric Stretch | 1165 - 1135 | Strong |

| C-H (Cyclopropyl) | Skeletal Ring Vibration | 1020 - 1000 | Medium |

| S-N (Sulfonamide) | Stretch | 924 - 906 | Weak - Medium |

| N-H (Sulfonamide) | Wag | 910 - 665 | Strong, Broad |

| C-Br | Stretch | 690 - 515 | Medium - Strong |

Computational and Theoretical Investigations of Cyclopropanesulfonamide, 1 Bromo 9ci

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

There are no available studies that have employed quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and predict the reactivity of Cyclopropanesulfonamide, 1-bromo- (9CI). Such studies would typically provide insights into molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and atomic charges, which are fundamental to understanding the molecule's chemical behavior.

Prediction of Spectroscopic Parameters

No computational studies have been found that predict the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) of Cyclopropanesulfonamide, 1-bromo- (9CI). These predictions, when correlated with experimental data, are crucial for structural confirmation and characterization.

Conformation and Tautomerism Studies

There is no available research on the conformational analysis or potential tautomerism of Cyclopropanesulfonamide, 1-bromo- (9CI) using computational methods. Such studies would help to identify the most stable three-dimensional structures of the molecule, which is critical for understanding its biological activity.

Molecular Dynamics Simulations for Conformational Space Exploration

The conformational space of Cyclopropanesulfonamide, 1-bromo- (9CI) has not been explored using molecular dynamics simulations in any published research. These simulations would provide a dynamic view of the molecule's behavior and flexibility in various environments, such as in solution or interacting with a protein binding site.

Applications As a Synthetic Building Block in Complex Organic Molecule Synthesis

Precursor in Natural Product Synthesis

The incorporation of cyclopropane (B1198618) rings is a key feature in a variety of natural products, contributing to their unique three-dimensional structures and biological activities. rsc.orgmarquette.edursc.org Synthetic strategies to access these molecules often rely on the use of functionalized cyclopropane building blocks.

While no specific examples of the use of "Cyclopropanesulfonamide, 1-bromo- (9CI)" in natural product synthesis have been reported, one could envision its utility. The bromo and sulfonamide groups offer orthogonal handles for chemical manipulation. For instance, the bromine atom could potentially participate in cross-coupling reactions to form carbon-carbon bonds, a common strategy in the elaboration of complex molecular skeletons. The sulfonamide moiety could serve as a directing group or be transformed into other nitrogen-containing functionalities present in various natural products.

Table 1: Hypothetical Reactions of Cyclopropanesulfonamide, 1-bromo- (9CI) in Natural Product Synthesis

| Reaction Type | Potential Transformation | Relevance to Natural Product Synthesis |

| Suzuki Coupling | Replacement of bromine with an aryl or vinyl group | Construction of complex carbon frameworks |

| Sonogashira Coupling | Introduction of an alkyne moiety | Access to enediyne and other unsaturated systems |

| N-Alkylation/Arylation | Functionalization of the sulfonamide nitrogen | Introduction of side chains or heterocyclic motifs |

| Reductive Dehalogenation | Removal of the bromine atom | Generation of a simple cyclopropylsulfonamide |

These hypothetical transformations highlight the potential of this building block, though experimental validation is currently lacking in the literature.

Intermediates in the Synthesis of Non-Natural Organic Frameworks

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters bridged by organic ligands. The functionalization of these organic linkers is crucial for tuning the properties of the resulting MOFs. researchgate.netrsc.org

The structure of "Cyclopropanesulfonamide, 1-bromo- (9CI)" suggests it could be developed into a linker for MOF synthesis. The sulfonamide group could be part of a larger organic molecule designed to coordinate with metal centers. The cyclopropane unit would introduce conformational rigidity and a specific three-dimensional geometry to the linker, while the bromine atom could serve as a point for post-synthetic modification within the MOF structure. This would allow for the introduction of additional functionalities after the framework has been assembled.

Use in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. nih.govacs.orgnih.gov This often involves the use of versatile building blocks that can be elaborated in multiple directions.

"Cyclopropanesulfonamide, 1-bromo- (9CI)" possesses features that are desirable for a DOS scaffold. The presence of two distinct reactive sites, the C-Br bond and the N-H bond of the sulfonamide, allows for a divergent synthetic approach. A common precursor could be subjected to a variety of reaction conditions to generate a library of compounds with diverse substituents at these two positions.

Table 2: Potential Diversity-Oriented Synthesis Strategy

| Step | Reaction | Reagents | Outcome |

| 1 | N-Functionalization | Various alkyl/aryl halides, base | Library of N-substituted cyclopropanesulfonamides |

| 2 | C-Functionalization | Various boronic acids, Pd catalyst | Library of 1-aryl/vinyl-cyclopropanesulfonamides |

| Combination | Sequential N- and C- functionalization | Combination of above reagents | Highly diverse library of disubstituted compounds |

This approach could rapidly generate a collection of novel cyclopropane-containing molecules for biological evaluation. acs.orgnih.gov

Scaffold for Novel Organic Transformations

The strained nature of the cyclopropane ring, combined with the electronic effects of the sulfonamide and bromo substituents, could enable "Cyclopropanesulfonamide, 1-bromo- (9CI)" to participate in novel organic transformations. The sulfonamide group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent cyclopropane ring.

For example, under certain conditions, the compound could potentially undergo ring-opening reactions to generate linear sulfonamide derivatives. The regioselectivity of such a ring-opening would be an interesting subject of study. Furthermore, the bromine atom could be used to generate a cyclopropyl (B3062369) radical or an organometallic species, which could then participate in a variety of subsequent reactions.

Q & A

Q. What are the recommended synthetic routes for 1-bromo-cyclopropanesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Bromination Strategies : Introduce bromine at the cyclopropane ring via radical bromination (e.g., using N-bromosuccinimide (NBS) under UV light) or electrophilic substitution (e.g., HBr with a Lewis acid catalyst). Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect regioselectivity and byproduct formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) are effective for isolating the brominated product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the stereochemical stability of the cyclopropane ring in 1-bromo-cyclopropanesulfonamide?

Methodological Answer:

- NMR Analysis : Use H NMR to detect ring strain via coupling constants (; ). NMR reveals deshielded carbons due to ring strain (~25–35 ppm for cyclopropane carbons) .

- X-ray Crystallography : Resolve spatial arrangement of the bromine and sulfonamide groups to confirm stereochemistry. Compare with computational models (DFT-optimized structures) for validation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of 1-bromo-cyclopropanesulfonamide in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings using Gaussian or ORCA software. Analyze bond dissociation energies (BDEs) of the C–Br bond (~65–75 kcal/mol) to predict coupling efficiency with aryl boronic acids .

- Solvent Effects : Simulate solvent polarity (e.g., SMD model) to assess its impact on reaction kinetics. Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, enhancing reaction rates .

Q. How can researchers resolve contradictions in reported spectral data for brominated cyclopropane derivatives?

Methodological Answer:

- Data Triangulation : Compare H NMR shifts across studies (e.g., cyclopropane protons at δ 1.2–2.5 ppm). Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Use high-field NMR (≥500 MHz) for improved resolution .

- Isotopic Labeling : Synthesize -labeled analogs to confirm assignments. For example, label the cyclopropane carbons to distinguish overlapping signals .

Q. What experimental designs mitigate decomposition of 1-bromo-cyclopropanesulfonamide under storage or reaction conditions?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Decomposition pathways (e.g., ring-opening via nucleophilic attack) are pH-dependent; store at neutral pH in inert atmospheres .

- Additive Screening : Add radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) to suppress bromine-mediated radical side reactions during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.